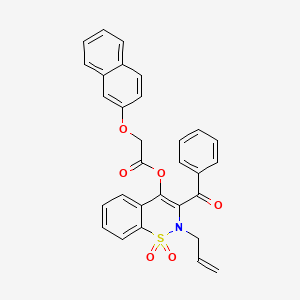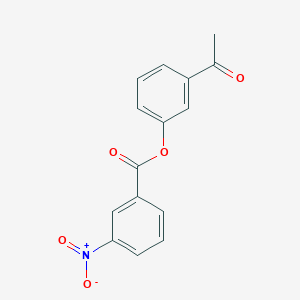
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by a piperazine ring substituted with a 2-methoxybenzyl group and a 4-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 2-Methoxybenzyl Group: The piperazine core is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methoxybenzyl group.
Introduction of 4-Methylcyclohexyl Group: Finally, the compound is reacted with 4-methylcyclohexyl bromide under basic conditions to attach the 4-methylcyclohexyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methoxy group, yielding 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium hydride (NaH) are used for substitution reactions.
Major Products:
Oxidation: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Reduction: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be compared with other piperazine derivatives:
1-Benzylpiperazine: Known for its stimulant properties, it differs in the absence of the methoxy and cyclohexyl groups.
1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical properties and biological activities.
1-(2-Methoxybenzyl)-4-(4-methylphenyl)piperazine: The cyclohexyl group is replaced by a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H30N2O |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C19H30N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3 |
InChI-Schlüssel |
JOQDCKHYUVLTKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879218.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![4-(1,3-benzodioxol-5-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10879240.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)

![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)
![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)




![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone](/img/structure/B10879295.png)
